molecular formula C9H15NO2 B12442774 Ethyl (2E)-3-(pyrrolidin-1-YL)prop-2-enoate

Ethyl (2E)-3-(pyrrolidin-1-YL)prop-2-enoate

Cat. No.: B12442774
M. Wt: 169.22 g/mol
InChI Key: VFFHLZJSZHWXAJ-UHFFFAOYSA-N
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Description

(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate is a heterocyclic compound with the molecular formula C9H15NO2. It is characterized by the presence of a pyrrolidine ring attached to an acrylate moiety. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate can be synthesized through the reaction of ethyl acrylate with pyrrolidine under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine, which then reacts with the ethyl acrylate to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate can be scaled up using continuous flow processes. This method involves the reaction of acrylate monomers with pyrrolidine in the presence of a base, with the reaction mixture continuously flowing through a reactor. This approach allows for efficient production with high yields and minimizes the formation of side products .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the acrylate moiety to an alcohol.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The acrylate moiety can undergo polymerization reactions, leading to the formation of polymeric materials with specific properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate is unique due to its specific combination of a pyrrolidine ring and an acrylate moiety, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 3-pyrrolidin-1-ylprop-2-enoate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h5,8H,2-4,6-7H2,1H3

InChI Key

VFFHLZJSZHWXAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CN1CCCC1

Origin of Product

United States

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